molecular formula C14H23Br2N B14490895 1-(9-Bromononyl)pyridin-1-ium bromide CAS No. 64480-45-1

1-(9-Bromononyl)pyridin-1-ium bromide

Cat. No.: B14490895
CAS No.: 64480-45-1
M. Wt: 365.15 g/mol
InChI Key: HULBBUKBNTZHOX-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(9-Bromononyl)pyridin-1-ium bromide is a quaternary ammonium salt featuring a pyridinium core substituted with a 9-bromononyl alkyl chain and a bromide counterion.

Properties

CAS No.

64480-45-1

Molecular Formula

C14H23Br2N

Molecular Weight

365.15 g/mol

IUPAC Name

1-(9-bromononyl)pyridin-1-ium;bromide

InChI

InChI=1S/C14H23BrN.BrH/c15-11-7-4-2-1-3-5-8-12-16-13-9-6-10-14-16;/h6,9-10,13-14H,1-5,7-8,11-12H2;1H/q+1;/p-1

InChI Key

HULBBUKBNTZHOX-UHFFFAOYSA-M

Canonical SMILES

C1=CC=[N+](C=C1)CCCCCCCCCBr.[Br-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(9-Bromononyl)pyridin-1-ium bromide typically involves the reaction of pyridine with 9-bromononyl bromide in an anhydrous solvent such as acetone. The reaction is carried out in a sealed pressure vial at elevated temperatures (around 90°C) to ensure complete conversion . The product is then purified through recrystallization or column chromatography to obtain a high-purity compound.

Industrial Production Methods: Industrial production of 1-(9-Bromononyl)pyridin-1-ium bromide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize impurities. The use of continuous flow reactors and automated purification systems ensures consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-(9-Bromononyl)pyridin-1-ium bromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted pyridinium salts with various functional groups.

    Oxidation: Formation of pyridine N-oxide derivatives.

    Reduction: Formation of dihydropyridine derivatives.

Mechanism of Action

The mechanism of action of 1-(9-Bromononyl)pyridin-1-ium bromide involves its interaction with molecular targets through ionic and covalent bonding. The pyridinium ring can interact with negatively charged biomolecules, while the 9-bromononyl chain can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, and other biological macromolecules .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Pyridinium bromides differ in alkyl/aryl chain length, substituents, and functional groups, which significantly influence their physical and chemical behaviors.

Table 1: Structural and Physical Comparisons
Compound Name Substituent/Chain Type Chain Length Melting Point (°C) Key Properties Reference
1-(9-Bromononyl)pyridin-1-ium bromide 9-Bromononyl (aliphatic) 9 carbons Not reported High lipophilicity, surfactant potential
1-(3-Bromobenzyl)pyridin-1-ium bromide (5f) 3-Bromobenzyl (aromatic) Aromatic Not reported Solid, moderate solubility in polar solvents
Phenacylpyridinium bromide 2-Oxo-2-phenylethyl 2 carbons Not reported Reactive ketone group, synthesis intermediate
BOP-1 (1-(3-bromobenzyl)-pyridinium derivative) 3-Bromobenzyl + quinazolinone Aromatic Not reported Dual AChE/BuChE inhibition (IC50 ~5–7 μM)
1-Decyl-4-(dimethylamino)pyridin-1-ium bromide Decyl (aliphatic) 10 carbons Not reported Catalytic activity in hydrocarbon oxidation

Key Observations :

  • Chain Length: Longer aliphatic chains (e.g., 9-bromononyl or decyl) enhance hydrophobicity, favoring micelle formation or surfactant behavior. Shorter chains (e.g., phenacyl) improve solubility in polar solvents .
  • Aromatic vs. Aliphatic Substituents : Aromatic derivatives (e.g., 3-bromobenzyl) exhibit higher melting points and rigidity, while aliphatic chains increase flexibility and reduce melting points .
  • Functional Groups: Ketone-containing derivatives (e.g., phenacyl) enable nucleophilic reactions, whereas brominated chains (e.g., 9-bromononyl) serve as leaving groups in substitution reactions .

Key Observations :

  • Long-chain alkyl bromides (e.g., 9-bromononyl) may require extended reaction times due to steric hindrance.
  • Aromatic substituents (e.g., bromobenzyl) often achieve higher yields due to faster quaternization kinetics .

Key Observations :

  • Biological Activity : Aromatic pyridinium salts (e.g., BOP-1) are potent enzyme inhibitors, while aliphatic derivatives are less explored in this context .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.